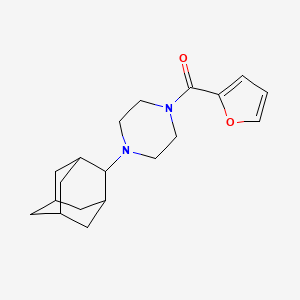![molecular formula C12H7BrClNO4 B5884282 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid, also known as BFCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFCA is a derivative of furoylbenzoic acid and has been synthesized through a number of methods.
Mecanismo De Acción
The mechanism of action of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid is not fully understood. However, studies have shown that 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned above. Physiologically, 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been shown to reduce inflammation in animal models of arthritis and colitis. 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid in lab experiments is its potential as a drug candidate due to its anti-inflammatory and anti-cancer properties. Another advantage is its use as a ligand in the synthesis of MOFs for gas storage and separation. However, one limitation of using 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are many potential future directions for 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid research. One direction is the synthesis of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid derivatives with improved anti-inflammatory and anti-cancer properties. Another direction is the use of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid in the synthesis of novel MOFs for gas storage and separation. Additionally, the use of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid as a precursor for the synthesis of other compounds, such as 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid-phenylalanine conjugates, could lead to the development of new drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid and its potential applications in other fields of scientific research.
Métodos De Síntesis
2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been synthesized through a number of methods, including the reaction of 5-bromo-2-furoic acid with 4-chloroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-chlorobenzoic acid with 5-bromo-2-furoyl chloride in the presence of a base, such as triethylamine. The yield of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid using these methods ranges from 40-70%.
Aplicaciones Científicas De Investigación
2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been shown to exhibit anti-inflammatory and anti-cancer properties. 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Furthermore, 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been used as a precursor for the synthesis of other compounds, such as 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid-phenylalanine conjugates, which have potential applications in drug delivery.
Propiedades
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)amino]-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO4/c13-10-4-3-9(19-10)11(16)15-8-5-6(14)1-2-7(8)12(17)18/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXRPMSINYWTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(O2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Bromofuran-2-yl)carbonyl]amino}-4-chlorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)


![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)

![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)
![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)

![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)